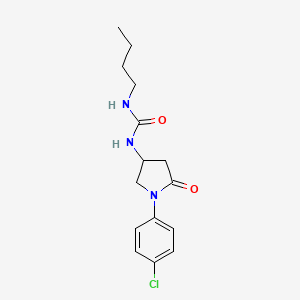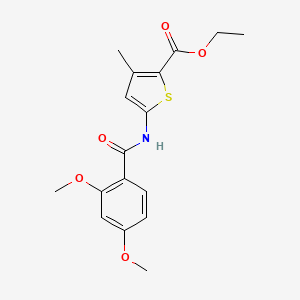
2-amino-3-(3,4-dimethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(3,4-dimethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as DIMB, is a synthetic compound that has been widely studied in scientific research for its potential therapeutic applications. This compound belongs to the class of indolizine derivatives and has been found to exhibit a wide range of biological activities.
科学的研究の応用
Synthesis and Applications
Domino Reaction Synthesis : A novel one-pot domino reaction for synthesizing indolizine-1-carboxamide derivatives highlights a methodological advancement in efficiently creating complex molecules. This synthesis involves alkyl or aryl isocyanides and pyridine-2-carbaldehyde, demonstrating a versatile approach to constructing indolizine frameworks without prior activation or modification of starting materials (M. Ziyaadini et al., 2011).
Antimicrobial and Anticancer Activities : Indolizine derivatives have been synthesized with a focus on their biological activities, including antimicrobial and anticancer properties. For example, novel synthesis routes have led to compounds with potential applications against tropical diseases, showcasing the therapeutic research interest in indolizine compounds (Yong-Kang Zhang et al., 2014).
Biological Activities
Anticancer Activity : The synthesis of 5-(3-indolyl)-1,3,4-thiadiazoles and their evaluation against human cancer cell lines represent a significant area of research. These compounds exhibit notable cytotoxicity, indicating the potential for indolizine derivatives in cancer treatment strategies (Dalip Kumar et al., 2010).
Antimicrobial Activities : Various indolizine-based compounds have been synthesized and evaluated for their antimicrobial efficacy. This research indicates that certain indolizine derivatives possess promising activities against Gram-negative and Gram-positive bacteria, as well as yeast, underscoring the potential for these compounds in developing new antimicrobial agents (H. Behbehani et al., 2011).
特性
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-15-7-6-8-19(13-15)27-25(30)21-20-9-4-5-12-28(20)23(22(21)26)24(29)18-11-10-16(2)17(3)14-18/h4-14H,26H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVOVEHTHMUHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2656108.png)
![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea](/img/structure/B2656111.png)


![4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2656115.png)
![tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate](/img/structure/B2656117.png)
